ethyl 4-methyl-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 4-methyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C8H11NO2 . It has a molecular weight of 153.17844 .
Synthesis Analysis
The synthesis of pyrrole derivatives, including this compound, has been reported in several studies . For instance, one study described the synthesis of a pyrrole chalcone derivative by aldol condensation of ethyl 3, 5-dimethyl-4-actyl-1H-pyrrole-2-carboxylate with furan-2-carbaldehyde in the presence of a strong hydroxyl base as a catalyst .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring, which is a five-membered aromatic heterocycle, with a carboxylate group attached to one of the carbon atoms and a methyl group attached to the nitrogen atom .
Chemical Reactions Analysis
In a study on the enzymatic synthesis of pyrrole esters, β-ketothioamides and ethyl cyanoacetate were used as substrates, with lipase serving as a catalyst . Under optimal conditions, lipase led to the formation of pyrrole disulfides in yields of up to 88% at 40 °C .
Scientific Research Applications
Synthesis of Tetrahydropyridines : Ethyl 2-methyl-2,3-butadienoate, a compound similar to ethyl 4-methyl-1H-pyrrole-2-carboxylate, is used in the synthesis of tetrahydropyridines. This process involves a [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, resulting in ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This reaction is notable for its excellent yields and complete regioselectivity (Zhu, Lan, & Kwon, 2003).
- izing libraries of pyrrole systems (Dawadi & Lugtenburg, 2011).
Hantzsch Pyrrole Synthesis : Ethyl esters of 2-alkyl- and 2,4-dialkylpyrrole-3-carboxylic acids, related to this compound, are obtained through extensions of the Hantzsch synthesis. This synthesis method is significant in obtaining various substituted pyrroles, which have applications in medicinal chemistry and materials science (Roomi & Macdonald, 1970).
Supramolecular Chemistry : Pyrrole-2-carboxylates, closely related to this compound, are used in supramolecular chemistry for crystal engineering. They form robust supramolecular synthons, which are essential in the self-assembly of complex molecular structures (Yin & Li, 2006).
Synthetic Organic Chemistry : this compound and its analogs are used as starting materials for the synthesis of various organic compounds, including those with antibacterial properties. They serve as precursors in the synthesis of complex molecules with potential pharmaceutical applications (Toja et al., 1986).
Development of Chemosensors : this compound derivatives have been used in the synthesis of chemosensors. These chemosensors can selectively recognize and bind to specific metal ions, such as Cu2+, Zn2+, and Co2+, and are used in environmental monitoring and analytical chemistry (Aysha et al., 2021).
Mechanism of Action
The biological activity of pyrrole derivatives is often related to their ability to interact with various biological targets. For example, some pyrrole derivatives have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
The mode of action of these compounds typically involves their interaction with these targets, leading to changes in cellular processes and biochemical pathways. The specific targets and modes of action can vary widely depending on the specific structure of the pyrrole derivative .
The pharmacokinetics of pyrrole derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties, can also vary depending on their specific structure. These properties can influence the bioavailability of the compounds and their ability to reach their targets .
The action of pyrrole derivatives can be influenced by various environmental factors. For example, factors such as pH, temperature, and the presence of other substances can affect the stability of these compounds and their ability to interact with their targets .
Safety and Hazards
According to the safety information provided by Sigma-Aldrich, ethyl 1H-pyrrole-2-carboxylate, a similar compound, is classified as an eye irritant, skin irritant, and may cause respiratory irritation . The precautionary statements include avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols .
Future Directions
While specific future directions for ethyl 4-methyl-1H-pyrrole-2-carboxylate were not found in the search results, the use of enzymes like lipase in the synthesis of pyrrole derivatives aligns with the current mainstream research direction of green chemistry . This contributes to the further development of environmentally friendly biocatalytic processes .
Properties
IUPAC Name |
ethyl 4-methyl-1H-pyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-11-8(10)7-4-6(2)5-9-7/h4-5,9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFKYBVNHRKZSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349153 | |
Record name | Ethyl 4-methyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40611-85-6 | |
Record name | Ethyl 4-methyl-1H-pyrrole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40611-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-methyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-Methyl-2-pyrrolecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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